molecular formula C21H44NO2+ B14448035 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium CAS No. 74391-81-4

16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium

Cat. No.: B14448035
CAS No.: 74391-81-4
M. Wt: 342.6 g/mol
InChI Key: KAKFUHOFTDMQFL-UHFFFAOYSA-N
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Description

16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium: is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The structure of this compound includes a long hydrophobic tail and a positively charged nitrogen atom, which contributes to its surfactant behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific steps are as follows:

    Starting Materials: The synthesis begins with a tertiary amine and an alkyl halide.

    Reaction: The tertiary amine is reacted with the alkyl halide in the presence of a base, such as sodium hydroxide, to form the quaternary ammonium compound.

    Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:

    Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady state of reaction.

    Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxides of the compound.

    Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

    Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: In biological research, the compound is used to study cell membrane interactions due to its surfactant properties. It helps in the solubilization of membrane proteins and lipids.

Medicine: The compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.

Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This interaction is facilitated by the hydrophobic tail and the positively charged nitrogen atom, which allows the compound to insert into the lipid bilayer and disrupt its integrity.

Molecular Targets and Pathways:

    Lipid Bilayers: The primary target is the lipid bilayer of cell membranes.

    Pathways: The disruption of lipid bilayers can lead to increased permeability and potential cell lysis.

Comparison with Similar Compounds

    Dodecyltrimethylammonium Bromide: A quaternary ammonium compound with a shorter hydrophobic tail.

    Cetyltrimethylammonium Bromide: Similar structure but with a different alkyl chain length.

    Benzalkonium Chloride: A quaternary ammonium compound with a benzyl group.

Uniqueness: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structure provides distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

74391-81-4

Molecular Formula

C21H44NO2+

Molecular Weight

342.6 g/mol

IUPAC Name

(16-ethoxy-16-oxohexadecyl)-trimethylazanium

InChI

InChI=1S/C21H44NO2/c1-5-24-21(23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(2,3)4/h5-20H2,1-4H3/q+1

InChI Key

KAKFUHOFTDMQFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCC[N+](C)(C)C

Origin of Product

United States

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